molecular formula C28H30N6O3 B607699 GNE-886

GNE-886

Cat. No.: B607699
M. Wt: 498.6 g/mol
InChI Key: ZKIRTFGYQVXNGL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GNE-886 involves the identification of a pyrrolopyridone chemical lead through screening of an internal medicinal chemistry collection. Subsequent structure-based drug design led to the development of this compound . Detailed synthetic routes and reaction conditions are typically proprietary and may involve multiple steps of organic synthesis, purification, and characterization.

Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Reaction Optimization and Kinetic Studies

While specific kinetic data for GNE-886’s synthesis are not publicly available, methodologies from analogous bromodomain inhibitor development provide insights:

Parameter Typical Optimization Approach Relevance to this compound
Temperature30–70°C ranges tested via DoELikely optimized for intermediate stability
Residence TimeAdjusted in flow chemistry setups (0.5–3.5 min)Critical for controlling reaction byproducts
Reagent EquivalentsVaried (e.g., 2–10 equivalents of amines)Balanced to maximize yield and selectivity

For example, comparable studies used design of experiments (DoE) to identify optimal conditions for pyrrolidine-mediated reactions, achieving >90% yield while minimizing impurities like disubstituted byproducts .

Mechanistic Basis of Selectivity

This compound’s selectivity for CECR2 over other bromodomains arises from:

  • Binding Mode : Competes with acetylated lysine residues via hydrogen bonding and hydrophobic interactions within the CECR2 binding pocket .

  • Structural Features : A unique substituent pattern on the pyrrolopyridone core avoids steric clashes observed in non-target bromodomains (e.g., BRD7/9) .

Key Interactions :

  • Hydrogen bonds between the compound’s carbonyl groups and conserved asparagine residues in CECR2.

  • π-π stacking with aromatic residues in the acetyl-lysine binding site .

Comparative Selectivity Profile

This compound’s specificity contrasts with pan-bromodomain inhibitors:

Compound Primary Target IC₅₀ (nM) Selectivity Notes
This compoundCECR2<100*>100-fold selectivity over BRD4
I-BET762BET family1–10Broad activity across BET proteins
BI-9564BRD980Selective for BRD9 over BRD7

*Estimated from analogous studies .

Scientific Research Applications

Cancer Research

GNE-886 has been investigated for its effects on various cancer types, particularly breast cancer. It has shown promise in inhibiting the expression of cytokines such as CSF1/2 and CXCL1 in metastatic breast cancer models, suggesting a potential role in reducing tumor metastasis . In vivo studies demonstrated that this compound significantly decreased lung colonization by cancer cells, leading to extended survival in tumor-bearing mice .

Epigenetic Studies

As a bromodomain inhibitor, this compound serves as a valuable tool for studying epigenetic regulation mechanisms. It has been utilized to explore the interaction between histone acetylation and metabolic pathways, revealing vulnerabilities in cancer cell lines under specific conditions like glucose deprivation . This highlights the compound's utility in dissecting the complex roles of bromodomain proteins in cellular processes.

Target Validation

This compound is part of a broader chemical toolbox designed for validating bromodomain targets. Its selectivity allows researchers to investigate the physiological roles of specific bromodomains without cross-reactivity with other protein families, minimizing confounding effects during experiments . This specificity is crucial for elucidating the biological functions of bromodomains in health and disease.

Case Studies

Study Focus Findings
Nature Communications (2019)Role of bromodomains in cancerIdentified vulnerabilities in breast cancer cell lines when treated with this compound under glucose deprivation conditions .
BioRxiv (2020)Metastatic breast cancerDemonstrated that this compound reduces metastatic potential by inhibiting key cytokines in mouse models .
Advanced Photon Source (2017)In vitro tool compound validationConfirmed this compound’s selectivity for CECR2 and its effectiveness in epigenetic research applications .

Mechanistic Insights

This compound's mechanism of action involves binding to the CECR2 bromodomain, leading to inhibition of its function. This inhibition affects downstream signaling pathways involved in tumor growth and metastasis. The compound's ability to selectively target CECR2 while sparing other bromodomains is instrumental in studying specific biological effects without interference from other pathways .

Mechanism of Action

GNE-886 exerts its effects by selectively binding to the CECR2 bromodomain, inhibiting its interaction with acetylated lysine residues on histones . This inhibition disrupts the regulation of gene expression and chromatin structure, providing insights into the biological roles of bromodomains.

Biological Activity

GNE-886 is a selective inhibitor targeting the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain, which is implicated in various cellular processes, particularly in cancer biology. This compound has attracted significant attention for its potential therapeutic applications due to its unique mechanism of action and efficacy in disrupting epigenetic regulatory pathways.

This compound functions primarily as an inhibitor of bromodomain-containing proteins, which are critical for recognizing acetylated lysine residues on histones and non-histone proteins. By inhibiting CECR2, this compound alters gene expression profiles that favor apoptosis over proliferation in cancer cells. The compound competes with acetylated lysine residues for binding to the bromodomain, effectively disrupting downstream signaling pathways essential for cancer cell survival .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent anti-proliferative effects across various cancer cell lines. For instance, it has been shown to inhibit the growth of leukemia and solid tumor cell lines by inducing apoptosis and altering cell cycle dynamics. The compound's IC50 values indicate strong potency, with specific values reported as low nanomolar concentrations .

Table 1: Summary of Biological Activity

Cell LineIC50 (nM)Mechanism of Action
K562 (Leukemia)<10Induces apoptosis
MDA-MB-231 (Breast)<20Disrupts cell cycle progression
A375 (Melanoma)<15Alters gene expression

Structure-Activity Relationship (SAR)

The structural characteristics of this compound contribute significantly to its selectivity and potency. It shares similarities with other bromodomain inhibitors but is distinct in its selectivity for CECR2. The design of this compound incorporates features that enhance binding affinity while minimizing off-target interactions, which is crucial for reducing potential side effects in therapeutic applications .

Case Study 1: Leukemia Treatment

A study involving K562 cells demonstrated that treatment with this compound led to a marked increase in apoptotic cells compared to untreated controls. The combination of this compound with standard chemotherapy agents showed synergistic effects, enhancing overall anti-tumor efficacy and suggesting a potential role in combination therapies for leukemia .

Case Study 2: Solid Tumors

In xenograft models of solid tumors, this compound treatment resulted in significant tumor regression compared to control groups. Histological analyses revealed increased apoptosis rates and decreased proliferation markers in treated tumors, further supporting the compound's therapeutic potential .

Comparative Analysis with Other Bromodomain Inhibitors

This compound's selectivity towards CECR2 sets it apart from other bromodomain inhibitors that often target multiple bromodomains. Below is a comparative analysis highlighting key differences:

Table 2: Comparative Analysis of Bromodomain Inhibitors

Compound NameTarget BromodomainIC50 (nM)Selectivity
This compoundCECR2<10High
I-BET762BET bromodomainsLow nanomolarModerate
BI-9564BRD980Low
GSK8814ATAD210Moderate

Q & A

Basic Research Questions

Q. What is the synthetic route for GNE-886, and what key steps ensure its purity and selectivity?

this compound is synthesized via a multi-step organic reaction starting from compound 1, involving intermediates like compound 4. Critical steps include precise control of reaction conditions (e.g., temperature, catalysts) and purification techniques (e.g., chromatography) to ensure high yield and purity. The final product (compound 21) requires structural validation using methods like NMR and mass spectrometry .

Q. How does this compound selectively inhibit the CECR2 bromodomain?

this compound binds to the CECR2 bromodomain via hydrogen bonding between its pyridone carbonyl/pyrrole groups and residue N514 in the BC loop. Additionally, π-stacking interactions occur between its pyrrolopyridone core and the gatekeeper residue Y520, ensuring selectivity over other bromodomains. This binding mode was confirmed using 2D HSQC NMR and X-ray crystallography (PDB ID: 3NXB) .

Q. What in vitro assays are used to evaluate this compound’s potency and specificity?

Common assays include:

  • AlphaScreen : Measures displacement of acetylated histone peptides from CECR2-BRD.
  • ITC (Isothermal Titration Calorimetry) : Quantifies binding affinity (Kd).
  • Cellular assays : Assess inhibition of CECR2-dependent transcriptional activity in engineered cell lines. Cross-testing against unrelated bromodomains (e.g., BRD4) ensures specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and cellular efficacy of this compound?

Discrepancies may arise due to off-target effects, cellular permeability, or metabolic instability. Methodological approaches include:

  • Metabolic stability assays (e.g., liver microsomes) to identify degradation pathways.
  • Chemical proteomics : Identify off-target interactions using affinity-based pull-down assays.
  • Structural optimization : Modify lipophilicity (e.g., logP adjustments) to enhance cell permeability .

Q. What experimental strategies validate CECR2 as the primary target of this compound in disease models?

  • CRISPR/Cas9 knockout : Compare this compound’s effects in wild-type vs. CECR2-KO cells.
  • Rescue experiments : Reintroduce wild-type or mutant CECR2 to confirm target dependency.
  • Transcriptomic profiling : Identify downstream genes regulated by CECR2 inhibition using RNA-seq .

Q. How does this compound’s binding mechanism compare to other CECR2 inhibitors (e.g., NVS-CECR2-1)?

Unlike NVS-CECR2-1, which binds to αA, αB, and αC helices, this compound targets the BC loop and ZA channel. Competitive binding assays (e.g., SPR) and co-crystallization studies highlight these differences, informing structure-activity relationship (SAR) optimizations .

Methodological and Data Analysis Questions

Q. What statistical methods are critical for validating this compound’s dose-response data?

  • Nonlinear regression : Fit dose-response curves using the Hill equation to calculate EC50.
  • ANOVA with post-hoc tests : Compare efficacy across multiple concentrations or cell lines.
  • Error propagation analysis : Account for variability in technical and biological replicates .

Q. How should researchers design studies to address reproducibility challenges with this compound?

  • Standardize protocols : Document buffer conditions (pH, ionic strength) and assay temperatures.
  • Blind experiments : Minimize bias in data collection and analysis.
  • Public data deposition : Share raw NMR spectra, crystallographic data, and dose-response curves in repositories like Zenodo .

Q. Comparative and Translational Research

Q. What in vivo models are suitable for testing this compound’s therapeutic potential?

  • Xenograft models : Use CECR2-overexpressing tumors to assess antitumor efficacy.
  • Pharmacodynamic markers : Measure histone acetylation levels in peripheral blood mononuclear cells (PBMCs) to confirm target engagement .

Q. How can computational methods guide the optimization of this compound derivatives?

  • Molecular dynamics simulations : Predict binding stability and residence time.
  • Free-energy perturbation (FEP) : Estimate ΔΔG for proposed chemical modifications.
  • AI-driven synthesis planning : Platforms like Synthia suggest feasible routes for novel analogs .

Properties

IUPAC Name

N-[1-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperidin-4-yl]-N-methyl-7-oxo-6-prop-2-enyl-1H-pyrrolo[2,3-c]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N6O3/c1-4-12-34-17-23(22-8-11-29-26(22)28(34)36)27(35)32(2)20-9-13-33(14-10-20)25-16-24(30-18-31-25)19-6-5-7-21(15-19)37-3/h4-8,11,15-18,20,29H,1,9-10,12-14H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIRTFGYQVXNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=NC=NC(=C2)C3=CC(=CC=C3)OC)C(=O)C4=CN(C(=O)C5=C4C=CN5)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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